2-Pyridinemethanol hydrochloride
Overview
Description
2-Pyridinemethanol hydrochloride is a chemical compound with the molecular formula C6H8ClNO. It is a derivative of pyridine, where a hydroxymethyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol hydrochloride typically involves the use of 2-picoline as a starting material. The process begins with the oxidation of 2-picoline to form 2-pyridine nitric oxide. This intermediate is then acylated using acetic anhydride, followed by hydrolysis to yield 2-Pyridinemethanol. The final step involves the conversion of 2-Pyridinemethanol to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of hydrogen peroxide as an oxidant and potassium hydroxide for hydrolysis are common due to their cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 2-pyridinecarboxaldehyde.
Reduction: The compound can be reduced to form 2-pyridinemethanol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products
Oxidation: 2-Pyridinecarboxaldehyde
Reduction: 2-Pyridinemethanol
Substitution: Depending on the substituent, various derivatives of 2-Pyridinemethanol can be formed.
Scientific Research Applications
2-Pyridinemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyridinemethanol hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanol: The parent compound without the hydrochloride group.
3-Pyridinemethanol: A positional isomer with the hydroxymethyl group at the third position.
4-Pyridinemethanol: Another positional isomer with the hydroxymethyl group at the fourth position.
Uniqueness
2-Pyridinemethanol hydrochloride is unique due to its specific structure, which allows it to interact with different molecular targets compared to its isomers. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
pyridin-2-ylmethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.ClH/c8-5-6-3-1-2-4-7-6;/h1-4,8H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOOLIFIQJUSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6329-89-1 | |
Record name | 6329-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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